molecular formula C13H16Cl2N2O B582534 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride CAS No. 1303968-49-1

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B582534
CAS No.: 1303968-49-1
M. Wt: 287.184
InChI Key: AUQPQBFVIINDEK-UHFFFAOYSA-N
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Description

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₃H₁₆Cl₂N₂O It is a derivative of pyridine and phenol, characterized by the presence of an ethanamine group

Scientific Research Applications

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s worth noting that compounds with similar structures have shown a wide range of biological activities . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

For instance, the compound’s Log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), indicating its potential for bioaccumulation . The compound’s half-life in a model river and lake are estimated to be 1.328E+005 days and 1.449E+006 days, respectively .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s volatilization from water is estimated by the Group SAR Method to be 2.03E-010 atm-m3/mole . This suggests that the compound’s action could be influenced by its surrounding environment, including factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Phenoxypyridine Core: The initial step involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 6-phenoxypyridine.

    Introduction of the Ethanamine Group: The next step involves the reaction of 6-phenoxypyridine with ethylene diamine under reflux conditions to introduce the ethanamine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxypyridine core.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenoxy-3-pyridinyl)ethanamine
  • 2-(6-Phenoxy-4-pyridinyl)ethanamine
  • 2-(6-Phenoxy-2-pyridinyl)ethanamine

Uniqueness

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQPQBFVIINDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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